TRV0109101

Opioid-Induced Hyperalgesia Mechanical Allodynia Biased Agonism

TRV0109101 is the only characterized G protein-biased MOR agonist that both prevents and rapidly reverses opioid-induced mechanical allodynia (OIMA), offering a unique tool to dissect analgesia (G protein) from adverse effects like OIH (β-arrestin). Essential for validating biased agonism assays.

Molecular Formula C21H28N2OS
Molecular Weight 356.53
CAS No. 1401027-29-9
Cat. No. B611495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRV0109101
CAS1401027-29-9
SynonymsTRV-0109101;  TRV0109101;  TRV 0109101
Molecular FormulaC21H28N2OS
Molecular Weight356.53
Structural Identifiers
SMILESC1(CNCC[C@@](C2)(C3=NC=CC=C3)CCOC42CCCC4)=CC=CS1
InChIInChI=1S/C21H28N2OS/c1-4-12-23-19(7-1)20(10-13-22-16-18-6-5-15-25-18)11-14-24-21(17-20)8-2-3-9-21/h1,4-7,12,15,22H,2-3,8-11,13-14,16-17H2/t20-/m1/s1
InChIKeyPJLIHYXPEOMIMJ-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TRV0109101 (CAS 1401027-29-9): A G Protein-Biased μ-Opioid Receptor Agonist for Pain Research


TRV0109101 (CAS 1401027-29-9) is a selective, G protein-biased agonist of the μ-opioid receptor (MOR), also referred to as the μ-opioid peptide receptor (MOPR) . It is a structural analog of oliceridine (TRV130), another well-characterized biased MOR agonist [1]. Its molecular formula is C21H28N2OS, with a molecular weight of approximately 356.53 . TRV0109101 is utilized in preclinical research to dissect the differential roles of G protein versus β-arrestin signaling pathways downstream of MOR activation, particularly in the context of pain management and adverse effects like opioid-induced hyperalgesia (OIH) [2].

Why TRV0109101 (CAS 1401027-29-9) Cannot Be Substituted with Conventional Opioids or Uncharacterized MOR Agonists


Simply substituting TRV0109101 with a conventional opioid like morphine or fentanyl, or even another μ-opioid receptor (MOR) agonist, is scientifically invalid for studies where the differentiation of G protein signaling from β-arrestin signaling is critical. TRV0109101's functional selectivity as a G protein-biased agonist means it preferentially activates the analgesic G protein pathway while minimizing activation of the β-arrestin pathway, which is implicated in adverse effects such as opioid-induced hyperalgesia (OIH) and tolerance [1]. In contrast, conventional opioids are unbiased or even β-arrestin-biased, leading to a distinct in vivo phenotypic profile. For example, TRV0109101 does not promote opioid-induced mechanical allodynia (OIMA) upon chronic administration, a hallmark of OIH, whereas morphine and fentanyl reliably induce this effect [1]. This fundamental mechanistic difference renders generic or traditional MOR agonists unsuitable comparators or substitutes in experiments designed to investigate the consequences of biased agonism [2].

Quantitative Differentiation of TRV0109101 (CAS 1401027-29-9) from Morphine, Fentanyl, and Oliceridine


TRV0109101 Prevents Opioid-Induced Mechanical Allodynia (OIMA) Unlike Morphine or Fentanyl

In a chronic administration mouse model, TRV0109101 does not promote the development of opioid-induced mechanical allodynia (OIMA), a key preclinical model of OIH, whereas the conventional opioids morphine and fentanyl reliably induce OIMA under identical conditions [1]. This finding is directly corroborated by β-arrestin knockout studies, which showed OIMA development is dependent on β-arrestin signaling [1].

Opioid-Induced Hyperalgesia Mechanical Allodynia Biased Agonism

TRV0109101 Reverses Pre-Established Morphine/Fentanyl-Induced Mechanical Allodynia

TRV0109101 demonstrates a unique therapeutic capability by rapidly reversing pre-established opioid-induced mechanical allodynia (OIMA). After OIMA was induced by a 7-day regimen of morphine or fentanyl, a single administration of TRV0109101 significantly reversed the allodynia to baseline mechanical thresholds [1].

Pain Reversal Opioid-Induced Hyperalgesia Therapeutic Intervention

TRV0109101 Induces Antinociceptive Tolerance While Sparing OIH

Chronic administration of TRV0109101 results in the development of antinociceptive tolerance (a reduction in analgesic efficacy over time), a phenomenon it shares with conventional opioids. However, critically, this tolerance occurs independently of OIH, a dissociation not observed with morphine or fentanyl [1]. This demonstrates that G protein-biased signaling is sufficient for both analgesia and tolerance, but β-arrestin signaling is specifically required for OIH [2].

Tolerance Biased Agonism Chronic Pain

Reduced Gastrointestinal and Respiratory Dysfunction Compared to Morphine

A key class-level characteristic of G protein-biased MOR agonists is an improved therapeutic window, showing potent analgesia with significantly reduced gastrointestinal and respiratory dysfunction compared to unbiased agonists like morphine [1]. While this is a class-level inference for TRV0109101 based on its structural and functional similarity to oliceridine and other biased ligands, it is a critical differentiator from morphine.

Adverse Effects Gastrointestinal Motility Respiratory Depression

Optimized Research Applications for TRV0109101 (CAS 1401027-29-9) Based on Quantitative Evidence


Dissecting G Protein vs. β-Arrestin Signaling in Pain Models

TRV0109101 is the compound of choice for experiments designed to isolate the functional consequences of G protein signaling from β-arrestin recruitment at the μ-opioid receptor. Its well-documented profile as a G protein-biased agonist, validated in direct comparisons to morphine and fentanyl, makes it an ideal tool for investigating the molecular basis of analgesia, tolerance, and OIH [1].

Investigating and Reversing Opioid-Induced Hyperalgesia (OIH)

Researchers investigating the mechanisms and potential treatments for OIH will find TRV0109101 uniquely valuable. It is the only characterized MOR ligand that both prevents the development of OIMA and rapidly reverses OIMA once established by morphine or fentanyl [1]. This dual utility provides a powerful model for studying OIH pathophysiology and therapeutic intervention.

In Vivo Analgesia Studies Requiring Reduced On-Target Adverse Effects

For studies requiring prolonged or repeated analgesic dosing in rodent models, TRV0109101 offers a significant practical advantage over morphine. Based on class-level inference, its biased signaling profile is associated with a reduced burden of gastrointestinal and respiratory side effects, enabling more robust long-term behavioral or physiological experiments with less confounding morbidity [1].

Reference Compound for Biased Agonism Assay Development

As a well-characterized and commercially available G protein-biased MOR agonist, TRV0109101 serves as a reliable positive control and benchmark for developing and validating in vitro assays designed to measure biased signaling at the μ-opioid receptor (e.g., cAMP inhibition for G protein pathway vs. β-arrestin recruitment assays) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for TRV0109101

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.